AZ12799734

Vue d'ensemble

Description

AZ12799734 est un inhibiteur sélectif et actif par voie orale de la kinase du récepteur de type 1 du facteur de croissance transformant bêta. Ce composé est également connu pour inhiber la signalisation des protéines morphogénétiques osseuses. Il a été étudié pour ses applications thérapeutiques potentielles, en particulier dans le contexte du cancer et de la fibrose, en raison de sa capacité à interférer avec les principales voies de signalisation impliquées dans ces maladies .

Applications De Recherche Scientifique

AZ12799734 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the transforming growth factor beta signaling pathway.

Biology: Employed in cell-based assays to investigate the effects of transforming growth factor beta inhibition on cellular processes.

Medicine: Studied for its potential therapeutic applications in treating cancer and fibrotic diseases.

Industry: Utilized in the development of new drugs targeting the transforming growth factor beta signaling pathway

Mécanisme D'action

AZ12799734 exerce ses effets en inhibant la kinase du récepteur de type 1 du facteur de croissance transformant bêta. Cette inhibition empêche la phosphorylation des protéines SMAD, qui sont des médiateurs clés de la voie de signalisation du facteur de croissance transformant bêta. En bloquant cette voie, this compound peut interférer avec les processus cellulaires tels que la prolifération, la différenciation et la migration, qui sont essentiels au développement et à la progression du cancer et des maladies fibrotiques .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

AZ12799734 plays a crucial role in biochemical reactions by inhibiting TGFBR1 kinase activity. It has an IC50 of 47 nM for TGFBR1 and also acts as a pan inhibitor for bone morphogenetic proteins (BMP) and TGF-beta (TGFβ) pathways . The compound interacts with several enzymes and proteins, including activin A receptor type 1B (ALK4), TGFBR1, and activin A receptor type 1C (ALK7), inhibiting their phosphorylation activities . These interactions are essential for regulating cell proliferation, differentiation, and migration.

Cellular Effects

This compound has profound effects on various cell types and cellular processes. It inhibits the phosphorylation of SMAD1 and SMAD2, which are critical mediators of TGF-beta signaling . This inhibition affects cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to inhibit TGF-beta-induced migration in HaCaT epithelial cells and NIH3T3 cells . Additionally, it blocks TGF-beta-mediated induction of SMAD2 phosphorylation, thereby influencing cell function and behavior.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with TGFBR1 and other related receptors. By inhibiting TGFBR1 kinase activity, this compound prevents the phosphorylation and activation of downstream SMAD proteins . This inhibition disrupts the TGF-beta signaling pathway, leading to altered gene expression and cellular responses. The compound’s ability to inhibit multiple receptors, including ALK4, ALK5, and ALK7, further enhances its effectiveness in modulating TGF-beta and BMP signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits stability and maintains its inhibitory activity over extended periods . Long-term exposure to this compound can lead to degradation and reduced efficacy. Studies have shown that prolonged treatment with this compound results in sustained inhibition of TGF-beta signaling and long-term effects on cellular function . These findings highlight the importance of monitoring the temporal effects of this compound in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits TGF-beta signaling without causing significant adverse effects . Higher doses of this compound can lead to toxic effects, including heart valve lesions and physeal dysplasia in rats . These findings indicate the need for careful dosage optimization to achieve therapeutic benefits while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with TGF-beta and BMP receptors . The compound inhibits the phosphorylation of SMAD proteins, thereby modulating the downstream signaling cascades. This inhibition affects metabolic flux and metabolite levels, leading to altered cellular responses . Additionally, this compound’s interactions with enzymes and cofactors further influence its metabolic pathways and overall efficacy.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . The compound’s localization and accumulation are influenced by its interactions with these transporters, affecting its overall activity and function. Studies have shown that this compound is efficiently distributed within cells, ensuring its availability for inhibiting TGF-beta signaling .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization enhances its ability to inhibit TGF-beta signaling and modulate cellular responses. Understanding the subcellular localization of this compound provides insights into its mechanism of action and potential therapeutic applications .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse d’AZ12799734 implique plusieurs étapes, commençant par la préparation de la structure de base, suivie de modifications de groupes fonctionnels. Les étapes clés comprennent :

Formation du noyau pyridine : Ceci implique la réaction de 2,6-diméthyl-3-pyridine avec des réactifs appropriés pour former la structure de base.

Modifications finales :

Méthodes de production industrielle

La production industrielle d’this compound suit des voies de synthèse similaires, mais est optimisée pour la production à grande échelle. Ceci implique l’utilisation de techniques de synthèse à haut débit, de méthodes de purification efficaces et de mesures strictes de contrôle qualité pour garantir la pureté et la cohérence du produit final .

Analyse Des Réactions Chimiques

Types de réactions

AZ12799734 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former divers produits d’oxydation.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels, modifiant potentiellement l’activité du composé.

Substitution : Les réactions de substitution peuvent introduire différents substituants, ce qui peut améliorer ou réduire l’activité du composé

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.

Réduction : Les agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont utilisés.

Substitution : Divers agents d’halogénation et nucléophiles sont employés dans les réactions de substitution

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l’oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des produits désoxygénés .

Applications de la recherche scientifique

This compound a un large éventail d’applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé outil pour étudier la voie de signalisation du facteur de croissance transformant bêta.

Biologie : Employé dans des tests cellulaires pour étudier les effets de l’inhibition du facteur de croissance transformant bêta sur les processus cellulaires.

Médecine : Étudié pour ses applications thérapeutiques potentielles dans le traitement du cancer et des maladies fibrotiques.

Industrie : Utilisé dans le développement de nouveaux médicaments ciblant la voie de signalisation du facteur de croissance transformant bêta

Comparaison Avec Des Composés Similaires

Composés similaires

AZ12601011 : Un autre inhibiteur sélectif de la kinase du récepteur de type 1 du facteur de croissance transformant bêta.

SB-431542 : Un inhibiteur bien connu de la kinase du récepteur de type 1 du facteur de croissance transformant bêta.

LY2157299 (Galunisertib) : Un inhibiteur de la kinase du récepteur de type 1 du facteur de croissance transformant bêta avec des applications cliniques

Unicité

AZ12799734 est unique en raison de sa forte sélectivité et de sa puissance en tant qu’inhibiteur de la kinase du récepteur de type 1 du facteur de croissance transformant bêta. Il a également la capacité d’inhiber la signalisation des protéines morphogénétiques osseuses, ce qui ajoute à son potentiel thérapeutique. De plus, sa biodisponibilité orale en fait un candidat prometteur pour le développement de médicaments .

Propriétés

IUPAC Name |

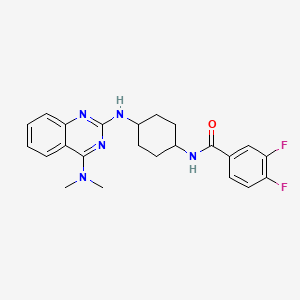

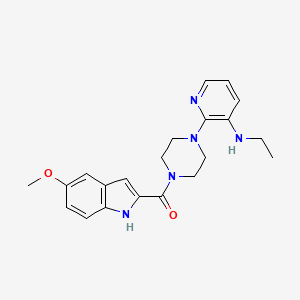

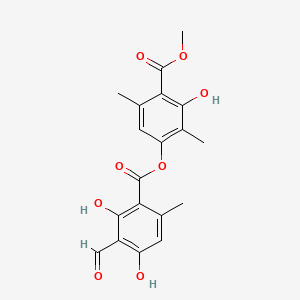

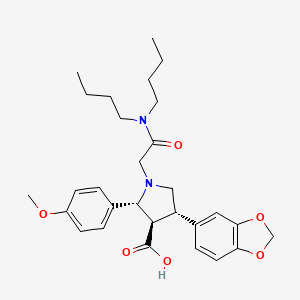

4-[[4-(2,6-dimethylpyridin-3-yl)oxypyridin-2-yl]amino]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O3S/c1-12-3-8-17(13(2)21-12)25-15-9-10-20-18(11-15)22-14-4-6-16(7-5-14)26(19,23)24/h3-11H,1-2H3,(H,20,22)(H2,19,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEOZXMAOIHDDQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)OC2=CC(=NC=C2)NC3=CC=C(C=C3)S(=O)(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1117684-36-2 | |

| Record name | AZ-12799734 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1117684362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AZ-12799734 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H6YYY77937 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.